Methyl 1-(6-chloropyridin-3-YL)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
methyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9(13)10(4-5-10)7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNPZKFQKMEKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207600 | |
| Record name | Methyl 1-(6-chloro-3-pyridinyl)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006875-85-9 | |
| Record name | Methyl 1-(6-chloro-3-pyridinyl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006875-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(6-chloro-3-pyridinyl)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-chloropyridin-3-YL)cyclopropanecarboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclopropanecarboxylic acid methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(6-chloropyridin-3-YL)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(6-chloropyridin-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s cyclopropane backbone and ester group align it with pyrethroids and other agrochemicals. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Functional Implications
- Chloropyridinyl vs. Phenoxyphenyl Groups: The 6-chloropyridinyl group in the target compound may enhance binding to nicotinic acetylcholine receptors in insects, similar to neonicotinoids like nitenpyram . In contrast, phenoxyphenyl groups in pyrethroids (e.g., cycloprothrin) interact with voltage-gated sodium channels, causing prolonged neuronal excitation .
- Substituent Effects on Stability : Halogenation (e.g., chlorine in the target compound, bromine in tralomethrin) increases lipophilicity and environmental persistence. Tetramethyl substituents in fenpropathrin improve photostability, a critical trait for field efficacy .
- Ester vs. Cyano Groups: The methyl ester in the target compound may render it more hydrolytically labile compared to cyano-containing pyrethroids, which exhibit broader-spectrum activity and resistance to enzymatic degradation .
Metabolic and Environmental Behavior
- The 6-chloropyridinyl group is a recurring motif in nitenpyram metabolites, which undergo microbial degradation by Ochrobactrum sp. strain DF-1 to form intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine . This suggests that the target compound may share similar biodegradation pathways.
- Pyrethroids with cyclopropane cores, such as acrinathrin, demonstrate high insecticidal activity but varying degrees of mammalian toxicity dependent on substituents . The absence of a cyano group in the target compound could reduce its toxicity profile.
Hypothetical Performance
Based on structural analogs:
- Insecticidal Activity: Likely moderate to high, given the chloropyridinyl group’s role in neonicotinoid efficacy.
- Selectivity : May exhibit selectivity for aphids or other sap-feeding insects, akin to nitenpyram .
- Synthetic Utility: Potential intermediate in synthesizing more complex agrochemicals, leveraging the cyclopropane ring’s reactivity.
Biological Activity
Methyl 1-(6-chloropyridin-3-YL)cyclopropanecarboxylate (CAS No. 1006875-85-9) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring and a chlorinated pyridine moiety. Its molecular formula is , and it possesses unique properties that may influence its biological activity.
Target Interactions
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. This compound may exert its effects through non-covalent interactions such as hydrogen bonding and π-π stacking, which are typical for aromatic compounds.
Biochemical Pathways
The compound is believed to influence several biochemical pathways, including those involved in cellular signaling and metabolic processes. For instance, it may modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with specific signaling pathways.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Modulation of p53 signaling |
Animal Models
In vivo studies using animal models have shown promising results regarding the compound's efficacy. For example, administration of this compound in mice led to significant tumor reduction in xenograft models.
Case Studies
-
Tumor Reduction in Xenograft Models
- A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced tumor size in mice implanted with human cancer cells. The compound was administered at a dosage of 10 mg/kg body weight, resulting in a 50% reduction in tumor volume compared to control groups.
-
Impact on Drug Metabolism
- Another study investigated the impact of this compound on drug metabolism using rat liver microsomes. The results indicated that this compound inhibited certain cytochrome P450 enzymes, leading to altered pharmacokinetics of co-administered drugs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of Methyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate?
- Methodological Answer : Key steps include precise control of cyclopropanation conditions (e.g., using Simmons–Smith reagents) and coupling the chloropyridinyl moiety via nucleophilic substitution. Reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) significantly influence yield. Purification via flash chromatography or preparative HPLC (e.g., using C18 columns with acetonitrile/water gradients) ensures high purity. Reaction progress should be monitored by TLC or LCMS (e.g., m/z 755 [M+H]+ as in related compounds) .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 241.7 for C₁₂H₁₄ClNO₂) and retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) .
- NMR : Use ¹H/¹³C NMR to resolve cyclopropane ring protons (δ 0.78–0.96 ppm) and chloropyridinyl signals (δ 7.8–8.5 ppm). Compare with published spectra of analogous cyclopropane carboxylates .
- X-ray crystallography : For absolute configuration determination, use SHELX for refinement (e.g., SHELXL-97 for small-molecule structures) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show degradation under light and humidity. Store at –20°C in amber vials under inert gas (N₂/Ar). Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) using QC-SMD-TFA05 conditions. Degradation products include hydrolyzed cyclopropane rings or oxidized pyridinyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between LCMS and NMR data during characterization?
- Methodological Answer : Contradictions often arise from isomeric impurities or dynamic effects (e.g., ring puckering in cyclopropane). Strategies:
- High-resolution MS : Confirm exact mass (e.g., HRMS-ESI for C₁₂H₁₄ClNO₂: calc. 241.0715, found 241.0718).
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish substituent orientations .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., acetylcholine-binding proteins). Focus on chloropyridinyl’s role in π-π stacking and cyclopropane’s steric effects.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding networks .
- QSAR models : Compare with analogs (e.g., Methyl 6-chloropyridine-3-carboxylate) to identify critical substituents for activity .
Q. How does the compound’s cyclopropane ring influence its metabolic pathways?
- Methodological Answer : The cyclopropane ring resists cytochrome P450 oxidation but undergoes ring-opening under acidic conditions (e.g., in lysosomes). Identify metabolites via in vitro microsomal assays (e.g., rat liver S9 fraction) and GC-MS. Key metabolites may include hydroxylated pyridinyl derivatives or cyclopropane-cleaved carboxylic acids .
Comparative and Mechanistic Questions
Q. How does this compound compare to non-cyclopropane analogs in biological activity?
- Methodological Answer :
- Table : Key differences in bioactivity and reactivity:
Q. What strategies mitigate challenges in enantioselective synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄ with Josiphos ligands). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA = 90:10). Resolve racemic mixtures by crystallization with dibenzoyl tartaric acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
